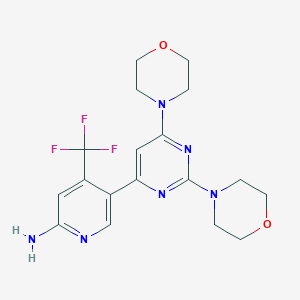
Buparlisib
概要
説明
ブパリシブは、経口投与可能な小分子であり、全クラスIホスホイノシチド3キナーゼ(PI3K)阻害剤として機能します . ブパリシブは、乳がんや頭頸部扁平上皮がんを含む様々ながんの治療における可能性について調査されています .
2. 製法
ブパリシブは、ピリミジンおよびピリジン誘導体を用いた一連の化学反応によって合成されます。合成経路は通常、以下の手順が含まれます。
ピリミジン核の形成: これは、適切な出発物質を反応させてピリミジン環を形成することを含みます。
置換反応: ピリミジン核は、特定の位置にモルホリン基を導入するために置換反応を受けます。
ピリジン環の形成: ピリジン環が形成され、その後ピリミジン核に結合されます。
トリフルオロメチル基の導入:
ブパリシブの工業的製造方法では、これらの合成経路を最適化して、最終生成物の高収率と高純度を確保しています。
準備方法
Buparlisib is synthesized through a series of chemical reactions involving pyrimidine and pyridine derivatives. The synthetic route typically involves the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials to form the pyrimidine ring.
Substitution reactions: The pyrimidine core undergoes substitution reactions to introduce morpholine groups at specific positions.
Formation of the pyridine ring: The pyridine ring is formed and subsequently attached to the pyrimidine core.
Introduction of the trifluoromethyl group:
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity of the final product.
化学反応の分析
ブパリシブは、以下の化学反応を含め、様々な化学反応を受けます。
酸化: ブパリシブは、特にモルホリン基において、酸化反応を受ける可能性があります。
還元: 還元反応は、ピリジン環とピリミジン環で起こる可能性があります。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および様々な触媒が含まれます。これらの反応から形成される主要な生成物は、最終的なブパリシブ化合物に至る中間体です。
科学的研究の応用
ブパリシブは、がん治療における可能性について広く研究されています。その主な用途には、以下が含まれます。
がん治療: ブパリシブは、乳がんや頭頸部扁平上皮がんを含む様々ながんの治療において有望な結果を示しています。 .
生物学研究: ブパリシブは、PI3K経路とその細胞の成長、増殖、生存における役割を研究するために使用されます.
創薬: ブパリシブは、改善された有効性と安全性プロファイルを備えた新しいPI3K阻害剤を開発するためのリード化合物として機能しています.
作用機序
ブパリシブは、クラスI PI3K酵素を阻害することによりその効果を発揮します。PI3K/AKT/mTOR経路は、細胞の成長、増殖、生存、および代謝において重要な役割を果たします。 ブパリシブは、アデノシン三リン酸(ATP)の脂質キナーゼドメインに競合的に結合することにより、PI3Kα、PI3Kβ、PI3Kγ、およびPI3Kδの活性を阻害します . この阻害は、細胞増殖の抑制、アポトーシスの増加、および血管新生阻害につながります .
6. 類似の化合物との比較
ブパリシブは、以下のPI3K阻害剤と比較されます。
アルペリシブ: がん治療で使用されている別のPI3K阻害剤。
GDC0077: アイソフォーム特異的なPI3K阻害剤であり、現在臨床試験が行われています.
PQR309: 類似の作用機序を持つが、化学構造が異なるPI3K阻害剤.
ブパリシブは、すべてのクラスI PI3Kアイソフォームを阻害する能力においてユニークであり、広域スペクトル阻害剤となっています .
類似化合物との比較
Buparlisib is compared with other PI3K inhibitors such as:
Alpelisib: Another PI3K inhibitor used in cancer therapy.
GDC0077: A PI3K inhibitor that is isoform-specific and currently undergoing clinical trials.
PQR309: A PI3K inhibitor with a similar mechanism of action but different chemical structure.
This compound is unique in its ability to inhibit all class I PI3K isoforms, making it a broad-spectrum inhibitor .
特性
IUPAC Name |
5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHUFRVAEUJCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241486 | |
| Record name | Buparlisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944396-07-0 | |
| Record name | Buparlisib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944396-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buparlisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944396070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buparlisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11666 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Buparlisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-5-(2,6-DIMORPHOLINOPYRIMIDIN-4-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPARLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZM2Z182GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

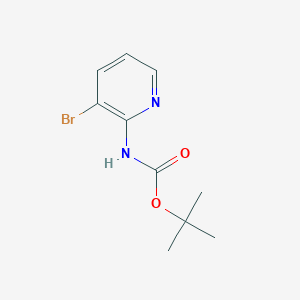
![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B177642.png)

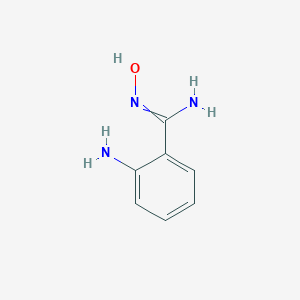
![3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride](/img/structure/B177658.png)
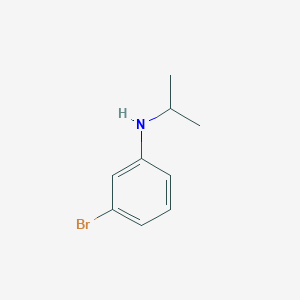

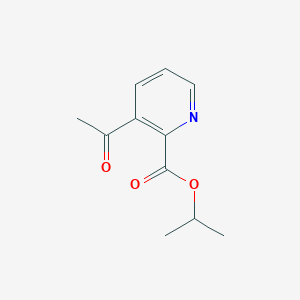

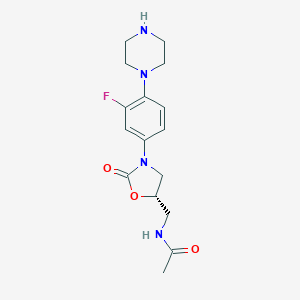
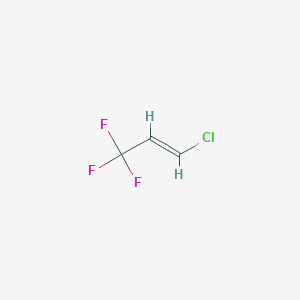

![N-[3-(Trifluoromethyl)benzyl]ethylamine](/img/structure/B177673.png)
